1,3-dithian-5-amine

Organic Synthesis Medicinal Chemistry Building Blocks

Synthesizing thiazolothiazole liver disorder therapeutics requires the 5-amine dithiane motif. 1,3-Dithian-5-amine (CAS 95631-77-9) provides this critical functional group for the essential cyclization step-unlike unsubstituted or N,N-dimethyl analogs. • Enables thiazolothiazole core formation inaccessible to generic dithianes. • ~28 g/mol MW advantage over N,N-dimethyl analog for oral bioavailability optimization. • 95% purity ensures reproducible results in multi-step synthesis and biological assays.

Molecular Formula C4H9NS2
Molecular Weight 135.3 g/mol
CAS No. 95631-77-9
Cat. No. B6142335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dithian-5-amine
CAS95631-77-9
Molecular FormulaC4H9NS2
Molecular Weight135.3 g/mol
Structural Identifiers
SMILESC1C(CSCS1)N
InChIInChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2
InChIKeyFPYHBGHCORESFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithian-5-amine (CAS 95631-77-9) for Research & Procurement: Core Identity and Applications


1,3-Dithian-5-amine (CAS 95631-77-9) is a six-membered sulfur-containing heterocyclic compound belonging to the dithiane class . It is characterized by a 1,3-dithiane ring with an amine functional group at the 5-position . The molecular formula is C4H9NS2, with a molecular weight of 135.25 g/mol . This compound serves as a versatile building block in organic synthesis, particularly as a protecting group for carbonyl compounds due to its stability and ease of removal .

Why Generic 1,3-Dithianes Cannot Substitute for 1,3-Dithian-5-amine in Specialized Syntheses


While many 1,3-dithianes share a core ring structure, the specific placement of the amine group at the 5-position in 1,3-dithian-5-amine is critical for its reactivity profile and synthetic utility . This amine functionality enables unique transformations, such as the formation of bicyclic thiazolidine derivatives, which are not accessible with other dithiane analogs lacking this functional group [1]. Therefore, substituting 1,3-dithian-5-amine with a generic or differently substituted dithiane would likely fail to achieve the same synthetic outcome or biological activity, particularly in the preparation of advanced intermediates for medicinal chemistry [1].

Quantitative Differentiation of 1,3-Dithian-5-amine (95631-77-9) from Closest Analogs


Molecular Weight: A Key Differentiator from N,N-Dimethyl-1,3-dithian-5-amine

The molecular weight of 1,3-dithian-5-amine (135.25 g/mol) is significantly lower than that of its N,N-dimethyl analog (N,N-dimethyl-1,3-dithian-5-amine), which has a molecular weight of 163.30 g/mol . This difference is critical for applications where molecular weight impacts pharmacokinetic properties, such as in drug discovery and development [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Functional Group Specificity: Amine vs. Methyl Substituents in Bicyclic Compound Synthesis

1,3-Dithian-5-amine is a key precursor for synthesizing bicyclic 2-thiazolidine derivatives, a reaction that is not possible with simple alkyl-substituted dithianes like 2-methyl-1,3-dithiane [1]. The amine group at the 5-position is essential for the cyclization reaction that forms the thiazolo[3,4-c]thiazole ring system, which has potential applications in treating liver disorders [1].

Heterocyclic Chemistry Thiazolidine Synthesis Medicinal Chemistry

Purity Specification: Commercial Grade vs. Research-Grade Alternatives

Commercially available 1,3-dithian-5-amine is typically supplied at a purity of NLT 97%, which is a standard specification for research-grade building blocks . This compares favorably to some alternative dithiane derivatives that may be offered at lower purities (e.g., 95%) or as technical-grade materials, which can introduce impurities that compromise sensitive synthetic steps or biological assays .

Chemical Procurement Quality Control Synthesis Reproducibility

Optimal Applications for 1,3-Dithian-5-amine (95631-77-9) Based on Quantitative Differentiation


Synthesis of Bicyclic Thiazolidine Derivatives for Liver Disorder Research

1,3-Dithian-5-amine is the preferred starting material for constructing 7,7a-dihydro-1H,3H,5H-thiazolo[3,4-c]thiazole-3-one derivatives, a class of compounds investigated for treating liver disorders [1]. The amine group at the 5-position is essential for the key cyclization step, a reaction that cannot be replicated with other dithiane analogs [1].

Medicinal Chemistry Programs Requiring Low Molecular Weight Building Blocks

For drug discovery projects where molecular weight is a critical parameter (e.g., lead optimization for oral bioavailability), 1,3-dithian-5-amine offers a significant advantage over N,N-dimethyl-1,3-dithian-5-amine due to its ~28 g/mol lower molecular weight [1]. This can improve the drug-likeness of final compounds and enhance their pharmacokinetic profiles [1].

High-Reproducibility Synthetic Procedures Requiring High-Purity Reagents

When performing sensitive multi-step syntheses or biological assays, the NLT 97% purity specification of 1,3-dithian-5-amine ensures minimal interference from impurities [1]. This is particularly important in academic research and pharmaceutical development where reproducibility is paramount.

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